

Application Notes and Protocols for Org41841 in Cell-Based Assays

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Compound of Interest

Compound Name: Org41841

Cat. No.: B1677480

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Introduction

Org41841 is a synthetic aminosteroid that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). It acts as an allosteric modulator, binding to a site distinct from the endogenous ligand binding site. Additionally, **Org41841** exhibits pharmacoperone activity for the human Follicle-Stimulating Hormone Receptor (hFSHR), meaning it can rescue misfolded mutant receptors and increase their expression on the cell surface. These properties make **Org41841** a valuable tool for studying the pharmacology of these receptors and for potential therapeutic applications in reproductive and thyroid disorders.

These application notes provide detailed protocols for utilizing **Org41841** in various cell-based assays to characterize its activity as a partial agonist and a pharmacoperone.

Quantitative Data Summary

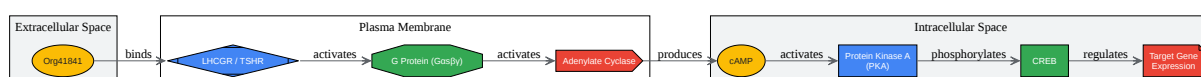
The following tables summarize the quantitative data for **Org41841**'s activity on its target receptors.

Table 1: Agonist Activity of **Org41841**

Receptor	Cell Line	Assay Type	Parameter	Value (μM)
LHCGR	HEK293	cAMP Accumulation	EC50	0.2[1]
TSHR	HEK293	cAMP Accumulation	EC50	7.7[1]

Signaling Pathways

Org41841, as a partial agonist of LHCGR and TSHR, primarily activates the G α s signaling pathway, leading to the production of cyclic AMP (cAMP).



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Caption: G α s Signaling Pathway Activated by **Org41841**.

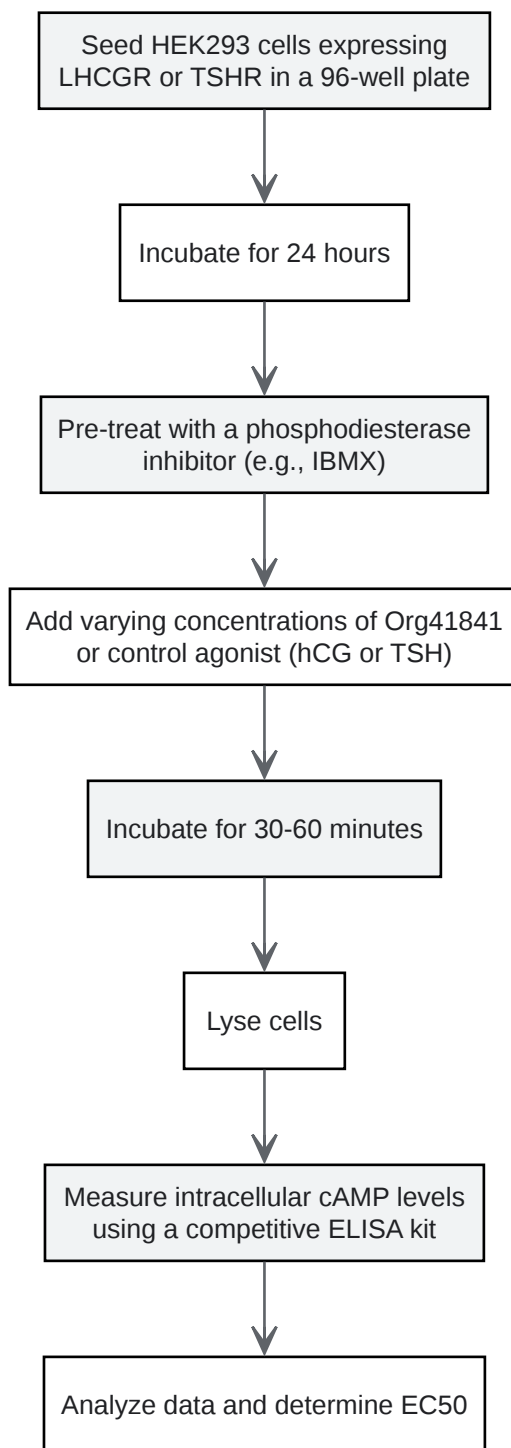
Upon binding to LHCGR or TSHR, **Org41841** induces a conformational change in the receptor, leading to the activation of the associated G α s protein. The activated G α s subunit stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the modulation of target gene expression.

Experimental Protocols

Assessment of Agonist Activity: Intracellular cAMP Accumulation Assay

This protocol describes how to measure the ability of **Org41841** to stimulate the production of intracellular cAMP in cells expressing either LHCGR or TSHR.

Experimental Workflow:



Transfect HEK293 cells with a plasmid encoding hFSHR (wild-type or mutant)

Incubate for 24 hours

Treat cells with Org41841 or vehicle (DMSO)

Incubate for 18-24 hours

Harvest and wash cells

Incubate with a primary antibody targeting an extracellular epitope of hFSHR

Wash cells

Incubate with a fluorescently labeled secondary antibody

Wash cells

Analyze cell surface fluorescence by flow cytometry

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References

- 1. researchgate.net [researchgate.net]
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